molecular formula C8H7N3O3 B2951296 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 956985-41-4

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid

カタログ番号: B2951296
CAS番号: 956985-41-4
分子量: 193.162
InChIキー: NPLQXISDTNDUQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an isoxazole ring at the 4-position, with a carboxylic acid moiety at the 3-position. The isoxazole (a five-membered ring containing one oxygen and one nitrogen atom) introduces unique electronic and steric properties, making this compound of interest in medicinal chemistry and material science. Its structure allows for diverse interactions, such as hydrogen bonding (via the carboxylic acid) and π-π stacking (via aromatic rings), which are critical in drug design and catalysis .

特性

IUPAC Name

1-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(6-2-3-9-14-6)7(10-11)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLQXISDTNDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The pyrazole ring can be formed through the condensation of 1,3-diketones with arylhydrazines .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

科学的研究の応用

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact pathways and molecular targets depend on the specific application and biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 1020724-35-9)
  • Structure : Pyrazole ring substituted with a methoxyphenyl group at the 1-position and a methyl group at the 5-position.
  • Key Differences: The methoxyphenyl group is electron-rich due to the methoxy substituent, enhancing lipophilicity compared to the isoxazole in the target compound.
  • Applications : Likely used in agrochemicals due to its aromatic substituents .
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 84547-83-1)
  • Structure : Chloro substituent at the 4-position and methyl at the 1-position.
  • Key Differences: The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to the isoxazole-substituted compound (pKa ~4.2–4.5, estimated). Smaller substituent (Cl vs.

Functional Group Modifications

3-Methyl-isoxazole-5-carboxylic Acid (1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide (CAS 899524-55-1)
  • Structure : Amide linkage replaces the carboxylic acid; dihydropyrazole ring with a phenyl group.
  • Key Differences: The amide group participates in stronger hydrogen bonding than carboxylic acids, altering solubility (amide: ~2–5 mg/mL in water; carboxylic acid: ~10–20 mg/mL).
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid
  • Structure : Hydroxyphenyl substituent at the 3-position.
  • Key Differences :
    • The hydroxyl group increases polarity and solubility in aqueous media (e.g., ~15–25 mg/mL in water) but may reduce metabolic stability due to susceptibility to oxidation.
    • Lacks the isoxazole’s nitrogen-oxygen synergy for metal coordination .

Complex Hybrid Structures

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic Acid (CAS 1006441-88-8)
  • Structure : Combines nitro, chloro, and methyl groups on a pyrazole-isoxazole hybrid.
  • Key Differences :
    • The nitro group strongly withdraws electrons, further acidifying the carboxylic acid (pKa ~2.8–3.2) and enhancing reactivity in electrophilic substitutions.
    • Increased molecular weight (286.63 g/mol vs. ~235 g/mol for the target compound) may reduce bioavailability .

Research Implications

  • Drug Design : The isoxazole-pyrazole scaffold offers a balance of hydrogen bonding and lipophilicity, making it suitable for kinase inhibitors or antimicrobial agents.
  • Material Science : The carboxylic acid group enables coordination with metals, useful in catalysis or MOF synthesis.
  • Limitations: Limited bioavailability in nitro/chloro derivatives due to high molecular weight and poor solubility .

生物活性

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines isoxazole and pyrazole rings, making it an intriguing candidate for various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound can be synthesized through several methods, typically involving the cyclization of precursors to form the isoxazole and pyrazole rings. A common synthetic route includes a (3 + 2) cycloaddition reaction using catalysts such as Cu(I) or Ru(II) to achieve high yields and purity.

PropertyValue
Molecular FormulaC₈H₈N₄O₃
Molecular Weight196.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, potentially inhibiting their activity by blocking substrate access at the active sites .

Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : It has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of pyrazoles can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process .
  • Anticancer Activity : The compound has demonstrated inhibitory effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against human colon adenocarcinoma and lung cancer cell lines .

Case Studies

  • Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives, including those related to 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid, showing significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
  • Anticancer Activity : Another research effort focused on the synthesis of new pyrazole compounds, revealing that some exhibited potent antiproliferative effects against multiple cancer types. The structure-activity relationship (SAR) studies suggested that modifications to the pyrazole ring could enhance biological activity .

Comparison with Similar Compounds

The unique combination of isoxazole and pyrazole rings in 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid makes it distinct from other heterocycles:

CompoundStructure TypeNotable Activity
3,5-DimethylisoxazoleIsoxazoleAntimicrobial
1-Phenyl-3-methylpyrazolePyrazoleAnticancer
4-Isoxazol-5-yl...Isoxazole-PyrazoleAnti-inflammatory, Anticancer

Q & A

Q. What are the optimized synthetic routes for 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-isoxazole hybrids often involves cyclocondensation or cross-coupling reactions. For example:

  • Cyclocondensation : Using NaN₃ as a catalyst in DMF at 50°C for 3 hours to prepare azidomethylpyrazole intermediates, followed by acidification to isolate products (yield: 65–75%) .
  • Suzuki Coupling : Pd(PPh₃)₄-catalyzed coupling of boronic acids with brominated pyrazole esters in deoxygenated DMF/H₂O (yield: 70–85%) .
    Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst loading (0.5–1.5 mol% Pd), and reaction time (3–5 hours for complete conversion).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; carboxylic protons at δ 12–13 ppm) .
  • X-ray Diffraction : Confirms crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 5-acyloxypyrazoles (e.g., C=O···H-N interactions at 1.8–2.0 Å) .
  • IR : Carboxylic acid C=O stretching at 1680–1720 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. How can structural modifications to the pyrazole-isoxazole core enhance biological activity, and what methodological pitfalls arise in structure-activity relationship (SAR) studies?

  • Modifications :
    • Isoxazole Substitution : Introducing electron-withdrawing groups (e.g., NO₂) at the 3-position increases electrophilicity, potentially enhancing target binding .
    • Pyrazole N-Methylation : Improves metabolic stability by blocking oxidative demethylation pathways .
  • Pitfalls :
    • Solubility Issues : Hydrophobic substituents (e.g., aryl groups) may reduce aqueous solubility, requiring co-solvents like DMSO that can interfere with bioassays .
    • False Positives : Contaminants from incomplete purification (e.g., residual Pd in cross-coupled products) may artificially inflate activity metrics .

Q. How should researchers resolve contradictions in reported biological data, such as conflicting NO release profiles in pyrazole derivatives?

  • Case Study : Diazen-1-ium-1,2-diolate pyrazoles show variable NO release (e.g., 11a-c releasing <5% NO over 24 hours vs. analogues with 15–20% release).
  • Methodological Adjustments :
    • Buffer pH : NO release is pH-dependent; validate assays at physiological pH (7.4) .
    • Enzyme Interactions : Test for esterase-mediated activation, which may explain discrepancies between in vitro and in vivo data .

Q. What strategies are effective for improving the physicochemical properties (e.g., solubility, stability) of this compound?

  • Salt Formation : Converting the carboxylic acid to sodium or potassium salts increases aqueous solubility (e.g., 6,7-dihydrotriazolothiadiazine salts with solubility >50 mg/mL) .
  • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl esters) enhances membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

Methodological Best Practices

Q. What analytical protocols are recommended for quantifying trace impurities in synthesized batches?

  • HPLC : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients (retention time: 8–12 minutes) to detect residual starting materials (<0.1% threshold) .
  • ICP-MS : Quantify Pd contamination post-Suzuki coupling (detection limit: 0.01 ppm) .

Q. How can computational tools (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?

  • Docking Workflow :
    • Protein Preparation : Use crystal structures (e.g., PDE4B, PDB: 1XM6) with removed water molecules and added hydrogens.
    • Grid Setup : Focus on active-site residues (e.g., Gln⁴⁸⁷ for PDE inhibitors) .
    • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。